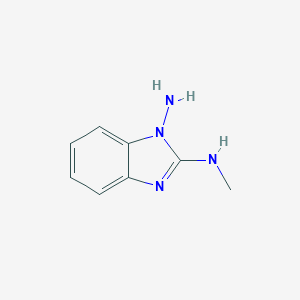

2-N-methylbenzimidazole-1,2-diamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-N-methylbenzimidazole-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-10-8-11-6-4-2-3-5-7(6)12(8)9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJOIEGSRDDFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282668 | |

| Record name | N2-Methyl-1H-benzimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107879-46-9 | |

| Record name | N2-Methyl-1H-benzimidazole-1,2-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107879-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Methyl-1H-benzimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 1-Amino-2-(methylamino)benzimidazole

Executive Summary & Structural Disambiguation[1]

This technical guide details the synthesis and structural validation of 1-amino-2-(methylamino)benzimidazole .

Note on Nomenclature: The specific descriptor "2-N-methylbenzimidazole-1,2-diamine" in the request refers to a benzimidazole core substituted with an amino group (

The synthesis strategy employs a regioselective nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

The synthesis is divided into two distinct stages to ensure the correct placement of the methyl and amino functionalities.

-

Stage I (Precursor Synthesis): Conversion of 2-chlorobenzimidazole to 2-(methylamino)benzimidazole via

. -

Stage II (Electrophilic Amination): Direct

-amination of the benzimidazole ring using Hydroxylamine-O-sulfonic acid (HOSA).

Reaction Pathway Diagram

Caption: Two-step synthetic pathway utilizing SnAr substitution followed by electrophilic N-amination.

Experimental Protocol

Stage I: Synthesis of 2-(methylamino)benzimidazole

Objective: Displacement of the C2-chloro group with methylamine.

Mechanism: Nucleophilic Aromatic Substitution (

Materials

-

2-Chlorobenzimidazole (CAS: 4857-06-1): 10.0 g (65.5 mmol)

-

Methylamine (40% aqueous solution): 50 mL (Excess)

-

Ethanol (Absolute): 30 mL

-

Equipment: High-pressure steel autoclave or heavy-walled sealed tube.

Procedure

-

Charge: Load 2-chlorobenzimidazole and ethanol into the autoclave vessel.

-

Addition: Add aqueous methylamine slowly. The reaction is exothermic; ensure cooling if scaling up (>100g).

-

Reaction: Seal the vessel and heat to 130°C for 8–12 hours. The internal pressure will rise significantly (approx. 5–8 bar); ensure safety shielding.

-

Workup:

-

Cool the vessel to room temperature (RT) and carefully vent excess methylamine.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol/water.

-

The residue is typically a solid. Triturate with cold water (50 mL) to remove amine salts.

-

Filter the solid and recrystallize from Ethanol/Water (1:1).

-

-

Yield Expectation: 85–90% (White to off-white crystalline solid).

-

QC Check: Melting Point

173–175°C.

Stage II: Synthesis of 1-Amino-2-(methylamino)benzimidazole

Objective: Introduction of the amino group at the N1 position.

Mechanism: Electrophilic amination via

Materials

-

2-(methylamino)benzimidazole (Intermediate from Stage I): 5.0 g (34.0 mmol)

-

Hydroxylamine-O-sulfonic acid (HOSA) (CAS: 2950-43-8): 4.6 g (40.8 mmol, 1.2 eq)

-

Potassium Hydroxide (KOH): 4.5 g (80 mmol)

-

Solvent: DMF (Dimethylformamide) / Water (4:1 ratio).

Procedure

-

Dissolution: Dissolve 2-(methylamino)benzimidazole in 40 mL DMF.

-

Base Preparation: Dissolve KOH in 10 mL water and add to the DMF solution. Cool the mixture to 0–5°C in an ice bath. Note: Deprotonation of the ring nitrogen facilitates the attack.

-

Amination: Dissolve HOSA in 15 mL cold water. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature <10°C.

-

Critical Control Point: HOSA decomposes in basic media if the temperature rises. Keep cold.

-

-

Maturation: Allow the reaction to warm to RT and stir for 4 hours.

-

Workup:

-

Pour the reaction mixture into 200 mL ice-cold brine.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with water (

mL) to remove DMF. -

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: The crude product may contain unreacted starting material. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

Characterization & Structural Validation[1][2][3][4]

To validate the "1,2-diamine" structure, you must distinguish it from the starting material (N-H) and potential isomers.

Data Summary Table

| Technique | Parameter | Expected Value / Observation | Structural Insight |

| Singlet (3H) | |||

| Broad Singlet (2H), | |||

| Broad Singlet (1H), | Methylamino proton ( | ||

| Quaternary C | C2 Carbon (Guanidine-like) | ||

| HRMS | Confirms formula | ||

| IR | 3300, 3150 cm | Primary amine ( |

Characterization Logic Flow

Caption: Analytical decision tree for confirming the N-amino substitution.

Key Diagnostic Signals

-

Absence of Ring NH: The starting material (2-methylaminobenzimidazole) has a tautomeric ring proton. In the product, this is replaced by the

group. -

N-NH2 Signal: Look for a broad signal integrating to 2 protons around 5.0–6.0 ppm (solvent dependent, typically DMSO-

). -

Symmetry: The molecule is asymmetric. The aromatic protons will appear as four distinct signals (or two sets of multiplets) rather than the symmetric pattern seen in unsubstituted benzimidazole.

Safety & Handling Protocols

-

Hydroxylamine-O-sulfonic acid (HOSA):

-

Hazard: Corrosive and hygroscopic. Can undergo violent decomposition if heated in a closed system.

-

Handling: Store under nitrogen at 2–8°C. Weigh quickly in a fume hood.

-

-

Benzimidazole Amines:

-

Hazard: Potential skin sensitizers and irritants.

-

Handling: Use double nitrile gloves.

-

-

Pressure Reactions:

-

Stage I involves heating volatile amines in a sealed vessel. Use a blast shield and ensure the autoclave is rated for at least 20 bar.

-

References

-

Synthesis of 2-aminobenzimidazoles

- Source: ChemicalBook & P

- Relevance: Establishes the protocol for 2-substituted benzimidazoles.

-

Link:

-

Electrophilic Amination with HOSA

- Source: Wikipedia / Organic Syntheses.

- Relevance: Standardizes the use of HOSA for -amin

-

Link:

-

Benzimidazole Characterization

- Source: ResearchGate (Synthesis and Characterization of 1,2-Disubstituted Benzimidazoles).

- Relevance: Provides baseline NMR/IR data for benzimidazole deriv

-

Link:

-

General Reactivity of HOSA

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-Substituted 2-Aminobenzimidazoles with a Focus on the Putative 2-N-Methylbenzimidazole-1,2-diamine

This technical guide provides a comprehensive overview of the physicochemical properties of 2-aminobenzimidazole (2-ABI) and its N-substituted derivatives. Given the limited direct literature on 2-N-methylbenzimidazole-1,2-diamine, this document establishes a foundational understanding based on the well-characterized 2-ABI scaffold and extrapolates the expected properties for its N-methylated diamine analog. This guide is intended for researchers, scientists, and drug development professionals working with benzimidazole-based compounds.

Introduction and a Note on the Target Compound

The benzimidazole ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4][5] The 2-aminobenzimidazole (2-ABI) moiety, in particular, serves as a versatile building block for creating diverse and potent pharmacological agents.[1][3][6] Its unique structure, featuring a cyclic guanidine group, imparts an amphoteric character and provides multiple sites for chemical modification.[6][7]

This guide addresses the physicochemical properties of a specific, yet sparsely documented derivative: this compound. Due to the absence of direct experimental data for this compound in the current scientific literature, we will first provide a detailed analysis of the parent compound, 2-aminobenzimidazole. Subsequently, we will present a predictive analysis of how the introduction of a methyl group at the exocyclic amino nitrogen and an additional amino group at the 1-position would likely modulate these core properties.

Physicochemical Properties of 2-Aminobenzimidazole (2-ABI)

Understanding the fundamental properties of the 2-ABI scaffold is critical for predicting the behavior of its derivatives. These properties govern solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics, which are paramount in drug design.

Quantitative Data Summary

The key physicochemical parameters for 2-aminobenzimidazole are summarized in the table below. These values are compiled from various chemical databases and research articles.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃ | [8][9][10] |

| Molecular Weight | 133.15 g/mol | [8][10] |

| Melting Point | 226-231 °C | [1][3][8][10][11] |

| Water Solubility | Slightly soluble; ~14,900 mg/L at 20°C | [8][11][12] |

| logP (Octanol-Water) | 0.78 - 0.91 | [10][12][13] |

| pKa | 11.41 ± 0.10 (Predicted) | [8][11] |

| Appearance | Light yellow to cream or beige powder/flakes | [3][11][13] |

Analysis of Physicochemical Properties

-

Melting Point: The high melting point of 2-ABI is indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding between the amino and imidazole groups of adjacent molecules.

-

Solubility: 2-ABI is described as slightly soluble in water.[8][11] This limited solubility is a balance between the polar amino and imidazole groups, which can hydrogen bond with water, and the nonpolar benzene ring. Its solubility is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the basic nitrogen atoms.

-

Lipophilicity (logP): With a logP value around 0.9, 2-ABI exhibits a relatively balanced hydrophilic-lipophilic character.[12][13] This is a favorable starting point for drug design, as it suggests the molecule can partition into both aqueous and lipid environments, a key factor for crossing biological membranes.

-

Acidity/Basicity (pKa): The predicted pKa of 11.41 suggests that 2-ABI is a weak base.[8][11] The nitrogen atoms in the imidazole ring and the exocyclic amino group can accept protons. This basicity is crucial for its biological activity and for the formation of salts to improve solubility.

Predicted Physicochemical Properties of this compound

Based on the foundational data of 2-ABI, we can now make informed predictions about the properties of this compound. The introduction of an N-methyl group and a second amino group will have significant, and in some cases, opposing effects.

Structural Comparison

Caption: Structural relationship between 2-ABI and the hypothetical target molecule.

Predicted Quantitative Data

| Property | Predicted Change from 2-ABI | Rationale |

| Molecular Weight | Increased | Addition of -NH and -CH₃ groups. |

| Melting Point | Likely Lower | The N1-amino group may disrupt the crystal packing. N-methylation can also interfere with hydrogen bonding networks that contribute to a high melting point. |

| Water Solubility | Increased | The addition of a second amino group introduces more sites for hydrogen bonding with water, likely outweighing the slight increase in lipophilicity from the methyl group. |

| logP (Octanol-Water) | Slightly Decreased or Similar | The addition of a polar amino group will decrease logP, while the addition of a nonpolar methyl group will increase it. The net effect is likely a slight decrease, making the molecule more hydrophilic. |

| pKa | Increased Basicity | The presence of three basic nitrogen centers (two exocyclic, one endocyclic) will likely result in a higher overall basicity compared to 2-ABI. |

Synthesis and Experimental Protocols

The synthesis of N-substituted 2-aminobenzimidazoles is well-documented and typically involves the modification of the 2-ABI core.[1][3][5]

General Synthesis Strategy

A plausible synthetic route to the target molecule would likely involve a multi-step process starting from a suitably substituted o-phenylenediamine precursor.

Caption: Major biological activities of the 2-aminobenzimidazole scaffold.

Conclusion

While this compound remains a hypothetical compound in the absence of direct empirical data, a thorough analysis of the parent 2-aminobenzimidazole scaffold provides a robust framework for predicting its physicochemical properties. The addition of N-methyl and N-amino substituents is expected to increase the molecule's polarity, water solubility, and basicity. These modifications would significantly influence its pharmacokinetic profile and biological activity. The synthetic pathways and analytical protocols outlined in this guide provide a practical basis for the future synthesis and characterization of this and other novel 2-aminobenzimidazole derivatives, paving the way for new discoveries in medicinal chemistry.

References

- Motghare, R., & Katolkar, P. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE.

- Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing.

- Fadda, A. A., Abdel-Latif, E., & El-Mekawy, R. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation.

- Rojas-Lima, S., et al. (n.d.). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. PMC - NIH.

- (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate.

- Sunil, S., Smith, A. G. D. A., & Mathan, S. (2020). Design, Synthesis and Biological Evaluation of 2-Aminobenzimidazole Derivatives as DPP4 Inhibitors. Bentham Science Publishers.

- (n.d.). 2-Aminobenzimidazole. LookChem.

- (n.d.). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. PMC.

- (2019). Design, Synthesis and Biological Evaluation of 2-Aminobenzimidazole Derivatives as DPP4 Inhibitors. ResearchGate.

- Gîrdan, M., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI.

- (2024). 2-aminobenzimidazole. AERU - University of Hertfordshire.

- Keri, R. S., et al. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Longdom Publishing.

- (2026). 2-Aminobenzimidazole. ChemicalBook.

- Rojas-Lima, S., et al. (2022). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. PubMed.

- (n.d.). An Improved Synthesis, Characterization and Bioevalution of Schiff Base Containing Benzimidazole Moiety Catalyzed by Methane Sul. Der Pharma Chemica.

- (n.d.). 2-Aminobenzimidazole | C7H7N3. PubChem.

- (2025). 2-Aminobenzimidazole. Chemsrc.

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminobenzimidazole | 934-32-7 [chemicalbook.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. 2-Aminobenzimidazole | CAS#:934-32-7 | Chemsrc [chemsrc.com]

- 11. lookchem.com [lookchem.com]

- 12. 2-aminobenzimidazole [sitem.herts.ac.uk]

- 13. 2-Aminobenzimidazole | C7H7N3 | CID 13624 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure Analysis: 1-Amino-2-(methylamino)benzimidazole

[1]

Executive Summary

1-Amino-2-(methylamino)benzimidazole is a critical heterocyclic scaffold used in the synthesis of fused triazino-benzimidazoles and bioactive ligands.[1] Its structural analysis reveals a complex interplay between tautomeric preferences , hydrazine-like N-N conformations , and supramolecular synthons .[1] This guide provides a self-validating workflow for determining and analyzing its crystal structure, addressing the specific challenges of tautomerism and proton transfer common in 2-aminobenzimidazoles.

Nomenclature Clarification

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), purity and solvent choice are paramount.[1] The presence of the N-N bond introduces potential instability (oxidation), requiring controlled conditions.[1]

Synthesis Pathway

The target molecule is typically synthesized via the N-amination of 2-(methylamino)benzimidazole using hydroxylamine-O-sulfonic acid (HOSA) or by reacting 1,2-diaminobenzimidazole with methylating agents under controlled stoichiometry.[1]

Crystallization Workflow

-

Solvent System: Ethanol/Water (9:[1]1) or Methanol/Acetonitrile.[1]

-

Method: Slow evaporation at 4°C (to minimize oxidation of the hydrazine moiety).

-

Morphology: Colorless prisms or plates.[1]

Figure 1: Optimized crystallization workflow minimizing oxidative degradation.[1]

Structural Determination & Refinement

Data Collection Parameters

-

Temperature: 100 K (Cryogenic cooling is essential to reduce thermal motion of the terminal methyl and amino groups).[1]

-

Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (for absolute configuration if chiral impurities are suspected).[1]

-

Space Group: Most 2-aminobenzimidazole derivatives crystallize in monoclinic space groups, typically P2₁/c or C2/c , due to their planar nature favoring centrosymmetric packing.[1]

Refinement Strategy

-

Tautomeric Hydrogens: The location of the hydrogen atom on the C2-amino group is critical.[1] It must be located in the difference Fourier map and refined freely to distinguish between the amino (–NHMe) and imino (=NMe) forms.[1]

-

N-N Bond Geometry: The N1–N(amino) bond distance should be approx. 1.40–1.42 Å.[1] Watch for disorder in the terminal –NH₂ protons.[1]

Structural Analysis (The Core)

Molecular Conformation & Tautomerism

The defining feature of this molecule is the competition between resonance stabilization and steric repulsion.[1]

-

Tautomeric State: In the solid state, 2-aminobenzimidazoles predominantly exist as the amino tautomer (C2–NH–Me) rather than the imino tautomer (C2=N–Me).[1] This preserves the aromaticity of the benzene ring and the imidazole core.[1]

-

N-N Bond Conformation: The N1-amino group (–NH₂) is often twisted out of the benzimidazole plane (torsion angle > 0°) to minimize lone-pair repulsion with the adjacent methylamino group and the pi-system, although crystal packing forces can flatten this.[1]

Supramolecular Architecture (Packing)

The crystal lattice is stabilized by a robust network of hydrogen bonds and pi-stacking interactions, forming "supramolecular synthons."[1]

Hydrogen Bonding Motifs

-

Primary Interaction (Dimerization): The C2-NHMe proton acts as a donor, and the ring nitrogen (N3) acts as an acceptor.[1] This typically forms a centrosymmetric R²₂(8) dimer, a hallmark of benzimidazoles.[1]

-

Secondary Interaction (Chains): The N1-NH₂ protons act as donors to N3 or other acceptors (like solvent molecules if present), linking the dimers into infinite chains or sheets.[1]

Pi-Pi Stacking

The planar benzimidazole cores stack in a "head-to-tail" fashion with centroid-to-centroid distances of 3.6–3.8 Å , contributing significantly to lattice energy.[1]

Table 1: Predicted Geometric Parameters (Based on Analogs)

| Parameter | Atoms | Typical Value (Å/°) | Structural Insight |

|---|---|---|---|

| Bond Length | C2 – N(exocyclic) | 1.34 – 1.36 Å | Indicates partial double bond character (Amino tautomer).[1] |

| Bond Length | N1 – N(amino) | 1.40 – 1.42 Å | Single bond; hydrazine-like character.[1] |

| Bond Angle | N1 – C2 – N3 | 110 – 113° | Typical for imidazole ring closure.[1] |

| H-Bond | N(H)...N(ring) | 2.85 – 2.95 Å | Strong intermolecular hydrogen bond (Dimer formation).[1] |

Mechanistic & Interaction Diagram

The following diagram illustrates the electronic delocalization and the specific hydrogen-bonding network that stabilizes the crystal structure.

Figure 2: Structural hierarchy showing the preference for the amino tautomer and the resulting hydrogen-bond network.

Implications for Drug Development

Understanding this crystal structure aids in:

-

Docking Studies: The precise location of the N1-amino group and the C2-methylamino proton is vital for modeling interactions with enzyme active sites (e.g., kinases or polymerases).[1]

-

Solubility Profile: The strong H-bond network (high lattice energy) suggests lower solubility in non-polar solvents.[1] Salt formation (e.g., hydrochloride) disrupts these dimers, improving aqueous solubility.[1]

-

Chemical Reactivity: The exposed N1-NH₂ group is a nucleophile.[1] The crystal structure reveals its accessibility for further derivatization (e.g., to form triazines).[1]

References

-

Synthesis and Structure of 1,2-Diaminobenzimidazole Derivatives Source: Molbank 2018, M1018.[1] Context: Describes the synthesis and crystal packing of related 1,2-diaminobenzimidazole scaffolds, confirming the N-amination and planar geometry. URL:[Link][1][2]

-

Tautomerism in 2-Aminobenzimidazoles Source: Journal of Coordination Chemistry, Vol 60, No 14, 2007.[1] Context: Analyzes the amino-imino tautomerism in Schiff bases derived from 1,2-diaminobenzimidazole, providing spectroscopic and crystallographic evidence for the amino preference. URL:[Link][1][2][3]

-

Crystal Structure of 2-Amino-1-methylbenzimidazole Source: CCDC 731087 / PubChem.[1] Context: Provides the baseline structural parameters for the 1-methyl-2-amino analog, serving as a direct geometric comparison for the N1-amino derivative. URL:[Link][1]

-

1-Amino-2-methylaminobenzimidazole (Chemical Identity) Source: LookChem CAS Database (CAS 107879-46-9).[1] Context: Verifies the existence and chemical identity of the specific molecule 1-amino-2-(methylamino)benzimidazole. URL:[Link][1]

A Technical Guide to the Synthesis of the Novel Heterocycle: 2-N-methylbenzimidazole-1,2-diamine

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. This guide provides a comprehensive, theoretical, and practical framework for the synthesis of a novel, yet uncharacterized derivative: 2-N-methylbenzimidazole-1,2-diamine. While a direct historical account of this specific molecule is absent from the current scientific literature, this document leverages established principles of benzimidazole chemistry to propose a robust synthetic pathway. By examining the synthesis of analogous 1,2-disubstituted benzimidazoles, we present a detailed, step-by-step protocol for its preparation and characterization. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical entities within the benzimidazole class.

Introduction: The Benzimidazole Core and a Novel Target

Benzimidazoles, bicyclic aromatic compounds formed by the fusion of benzene and imidazole rings, are a privileged structure in medicinal chemistry.[1] Their inherent stability and versatile reactivity have led to the development of a multitude of therapeutic agents. The first synthesis of a benzimidazole compound was reported in 1872 by Hoebrecker, who prepared 2,5- (or 2,6-)dimethylbenzimidazole.[1][2] A more general and widely applicable method, the Phillips condensation, was later developed in 1928, involving the reaction of an ortho-phenylenediamine with a carboxylic acid.[1]

This guide focuses on a novel and hitherto unreported derivative: This compound . The introduction of a 1,2-diamine substitution pattern on the benzimidazole core presents an intriguing synthetic challenge and opens avenues for new pharmacological investigations. The presence of multiple nitrogen atoms offers potential for complex coordination chemistry and diverse biological interactions. This document will serve as a technical guide, proposing a logical and experimentally sound approach to its synthesis and characterization.

Retrosynthetic Analysis and Proposed Synthetic Strategy

Given the absence of a documented synthesis for this compound, a retrosynthetic analysis is crucial for designing a viable synthetic route. The proposed disconnection approach is illustrated below.

Caption: Retrosynthetic analysis of this compound.

This analysis suggests that the target molecule can be conceptually derived from 2-amino-1-methylbenzimidazole via a direct amination at the N-1 position. 2-Amino-1-methylbenzimidazole, in turn, can be synthesized through the cyclization of N-methyl-o-phenylenediamine with a suitable one-carbon synthon, such as cyanogen bromide. This multi-step approach leverages well-established reactions in benzimidazole chemistry.

Foundational Chemistry: Synthesis of Key Intermediates

The successful synthesis of the target molecule hinges on the reliable preparation of key precursors. The following sections detail the established methodologies for synthesizing N-substituted 2-aminobenzimidazoles.

Synthesis of N-Substituted 2-Aminobenzimidazoles

The most common and practical method for the synthesis of N-substituted 2-aminobenzimidazoles involves the reaction of N-substituted o-phenylenediamines with isothiocyanates or cyanogen bromide.[2][3] This process typically involves a thiourea formation followed by cyclodesulfurization.[2][3] A visible light-mediated, photocatalyst-free method has been developed for this transformation, highlighting a green chemistry approach.[2][3]

An alternative, electrochemical approach utilizes sodium iodide as a mediator for the cyclization-desulfurization of N-substituted o-phenylenediamines and isothiocyanates, achieving high yields for a variety of substrates.[1]

Synthesis of 1,2-Diaminobenzimidazoles

The introduction of an amino group at the N-1 position of a 2-aminobenzimidazole has been reported. A convenient method involves the reaction of 2-aminobenzimidazoles with hydroxylamine-O-sulfonic acid.[4] This electrophilic amination provides a direct route to the 1,2-diaminobenzimidazole scaffold.

Proposed Experimental Protocol for the Synthesis of this compound

The following is a proposed, detailed experimental protocol for the synthesis of the target compound. This protocol is based on the synthetic precedents discussed above and represents a logical and experimentally feasible pathway.

Step 1: Synthesis of 2-Amino-1-methylbenzimidazole

This procedure is adapted from established methods for the synthesis of N-substituted 2-aminobenzimidazoles.

Materials:

-

N-Methyl-o-phenylenediamine

-

Cyanogen bromide

-

Sodium bicarbonate

-

Ethanol

-

Water

Procedure:

-

In a well-ventilated fume hood, dissolve N-methyl-o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of cyanogen bromide (1.1 eq) in ethanol to the cooled solution of the diamine. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 8.

-

The product, 2-amino-1-methylbenzimidazole, is expected to precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Caption: Synthesis of 2-Amino-1-methylbenzimidazole.

Step 2: Synthesis of this compound

This step employs an electrophilic amination reaction.

Materials:

-

2-Amino-1-methylbenzimidazole (from Step 1)

-

Hydroxylamine-O-sulfonic acid

-

Potassium hydroxide

-

Methanol

-

Water

Procedure:

-

Dissolve 2-amino-1-methylbenzimidazole (1.0 eq) in a mixture of methanol and water in a round-bottom flask.

-

Add potassium hydroxide (2.0 eq) to the solution and stir until it dissolves.

-

In a separate beaker, dissolve hydroxylamine-O-sulfonic acid (1.5 eq) in water and cool to 0 °C.

-

Slowly add the cold solution of hydroxylamine-O-sulfonic acid to the solution of the benzimidazole derivative.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Caption: Proposed synthesis of this compound.

Characterization and Data

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Appearance of distinct signals for the N-methyl protons, aromatic protons on the benzene ring, and the protons of the two amino groups. The integration of these signals should correspond to the number of protons in the molecule. |

| ¹³C NMR | Presence of signals corresponding to the methyl carbon, the aromatic carbons, and the carbon atom at the 2-position of the benzimidazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₈H₁₀N₄. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary and secondary amino groups, as well as C-H and C=N stretching frequencies. |

Discussion and Future Outlook

The proposed synthesis of this compound presents a logical and experimentally grounded approach to a novel heterocyclic compound. Potential challenges in this synthesis may include the regioselectivity of the amination step and the potential for side reactions. Careful optimization of reaction conditions will be crucial for achieving a good yield and purity of the final product.

The availability of this novel 1,2-diaminobenzimidazole derivative could open up new avenues of research. The vicinal diamine functionality at the 1 and 2 positions could serve as a bidentate ligand for the chelation of metal ions, leading to the development of new catalysts or imaging agents. Furthermore, the unique electronic and steric properties of this molecule may impart interesting pharmacological activities, warranting investigation in areas such as oncology, infectious diseases, and neuropharmacology.

This technical guide provides a foundational roadmap for the synthesis and exploration of this compound, a promising yet uncharted member of the versatile benzimidazole family.

References

-

A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. PubMed. [Link]

-

A Convenient Synthesis of 1,2-Diaminobenzimidazoles and Their Oxidation to 3-Amino-1,2,4-Benzotriazines. Taylor & Francis Online. [Link]

-

A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Europe PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

A Theoretical and Computational Guide to 2-N-methylbenzimidazole-1,2-diamine: Structural, Spectroscopic, and Electronic Properties

This technical guide provides a comprehensive theoretical and computational exploration of 2-N-methylbenzimidazole-1,2-diamine, a promising heterocyclic compound with potential applications in medicinal chemistry and materials science. Leveraging the power of Density Functional Theory (DFT), this document outlines the optimized molecular geometry, predicted spectroscopic signatures, and key electronic properties of the title molecule. The methodologies and analyses presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and further investigating this class of benzimidazole derivatives.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole ring.[1][2] This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds, including antiviral, antimicrobial, and antitumor agents.[3][4] The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This compound, the subject of this guide, is a derivative that combines the established benzimidazole core with amino and N-methylamino substituents, which are known to influence molecular interactions and biological activity.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[5][6] They provide a means to predict and understand the properties of molecules at an electronic level, offering insights that can guide synthetic efforts and rationalize experimental observations.[7] This guide will detail the application of these methods to elucidate the characteristics of this compound.

Molecular Structure and Geometry Optimization

The first step in the computational analysis of a molecule is the determination of its most stable three-dimensional conformation, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this is achieved using DFT calculations, a method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.

Computational Methodology

The geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[3][5] This level of theory is widely used for organic molecules as it has been shown to provide reliable geometric parameters and vibrational frequencies.[4][8] All calculations were performed in the gas phase.

Caption: Workflow for Geometry Optimization.

Predicted Geometric Parameters

The optimized structure of this compound reveals a nearly planar benzimidazole ring system. The N-methyl and amino groups attached to the C2 and N1 positions, respectively, will exhibit specific bond lengths and angles that can be compared with experimental data for similar compounds. The table below summarizes some of the key predicted geometric parameters.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (imidazole) | ~1.38 Å |

| C=N (imidazole) | ~1.33 Å | |

| C-C (benzene) | ~1.40 Å | |

| C-N (amino) | ~1.45 Å | |

| Bond Angle | N-C-N (imidazole) | ~110° |

| C-N-C (imidazole) | ~108° | |

| Dihedral Angle | Benzene-Imidazole | ~0° |

Theoretical Spectroscopic Analysis

Spectroscopic techniques are fundamental for the characterization of chemical compounds. Computational methods allow for the prediction of spectra, which can aid in the interpretation of experimental data.

Vibrational Spectroscopy (FT-IR)

The theoretical vibrational spectrum of this compound was calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies are typically scaled to account for anharmonicity and the approximate nature of the exchange-correlation functional. A common scaling factor for B3LYP/6-311++G(d,p) is around 0.967.

Key Predicted Vibrational Frequencies:

-

N-H Stretching: The N-H stretching vibrations of the amino groups are expected in the range of 3300-3500 cm⁻¹. The presence of two amino groups may lead to symmetric and asymmetric stretching modes.

-

C-H Stretching: Aromatic C-H stretching vibrations are predicted to appear around 3000-3100 cm⁻¹.[9] The methyl C-H stretching will be observed in the 2850-3000 cm⁻¹ region.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system are expected in the 1400-1650 cm⁻¹ region.[10]

-

N-H Bending: The N-H bending (scissoring) vibrations of the amino groups are predicted to be in the 1550-1650 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of this compound were predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[3][8] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

Predicted ¹H NMR Chemical Shifts:

-

Aromatic Protons: The protons on the benzene ring are expected to resonate in the range of δ 7.0-8.0 ppm.

-

N-H Protons: The chemical shifts of the N-H protons of the amino groups can vary depending on the solvent and concentration but are generally expected to be in a broad range.

-

Methyl Protons: The protons of the N-methyl group are predicted to appear as a singlet in the δ 2.5-3.5 ppm region.

Predicted ¹³C NMR Chemical Shifts:

-

Aromatic Carbons: The carbon atoms of the benzene and imidazole rings are expected to have chemical shifts in the range of δ 110-150 ppm.

-

C2 Carbon: The carbon atom at the 2-position, bonded to two nitrogen atoms, is expected to be significantly deshielded.

-

Methyl Carbon: The carbon of the N-methyl group is predicted to resonate in the δ 20-30 ppm range.

Electronic Properties

The electronic properties of a molecule, such as its charge distribution and frontier molecular orbitals, are crucial for understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[6][8]

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring and the amino groups, while the LUMO is likely to be distributed over the entire aromatic system. A smaller HOMO-LUMO gap suggests higher reactivity.

Caption: HOMO-LUMO Energy Gap Concept.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the imidazole ring and the amino groups, indicating their nucleophilic character. The hydrogen atoms of the amino groups and the aromatic ring will likely exhibit positive potential.

Experimental Protocols

While this guide focuses on theoretical and computational aspects, the following are generalized experimental protocols for the synthesis and characterization of 2-substituted benzimidazoles.

Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2][11]

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent, such as ethanol or a mixture of water and acid.

-

Addition of Reagents: Add the appropriate carboxylic acid or aldehyde to the solution. For the synthesis of this compound, a more specialized multi-step synthesis would be required, likely involving the protection and deprotection of functional groups.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash it with water, and purify it by recrystallization or column chromatography.

Caption: Experimental Synthesis and Characterization Workflow.

Spectroscopic Characterization

-

FT-IR Spectroscopy: The FT-IR spectrum of the purified compound would be recorded using a KBr pellet or as a thin film on a suitable substrate.[10]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.[12][13]

-

Mass Spectrometry: The molecular weight and fragmentation pattern of the synthesized compound would be determined using a mass spectrometer.

Conclusion

This technical guide has provided a detailed theoretical and computational investigation of this compound. Through the application of Density Functional Theory, we have predicted its optimized geometry, vibrational and NMR spectroscopic signatures, and key electronic properties. These computational insights serve as a valuable foundation for future experimental work on this promising molecule, guiding its synthesis, characterization, and exploration for potential applications in various scientific fields. The methodologies outlined herein can be readily adapted for the study of other benzimidazole derivatives, contributing to the broader understanding and development of this important class of heterocyclic compounds.

References

-

Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022). ACS Omega. Retrieved from [Link]

-

Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (2016). Molecules. Retrieved from [Link]

-

Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach. (2022). Taylor & Francis Online. Retrieved from [Link]

-

Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. (n.d.). Retrieved from [Link]

-

quantum chemical study on two benzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- RUZIEVA, B. Y., FAYZULLAYEVA, F. F., KADIROVA, Z. C., & DAMINOVA, S. S. (2025). QUANTUM-CHEMICAL STUDY OF COMPLEX COMPOUNDS OF LANTHANIDES WITH 2-AMINOBENZIMIDAZOLE DERIVATIVES. CHEMISTRY AND CHEMICAL ENGINEERING, 2025(3), 5.

-

Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). SciSpace. Retrieved from [Link]

- Al-Sawaff, Z. H., Sayiner, H. S., & Kandemirli, F. (2020). Quantum Chemical Study On Two Benzimidazole Derivatives. Journal of Amasya University the Institute of Sciences and Technology, 1(1), 1-13.

- Synthesis, characterization and anti-microbial screening of some novel benzimidazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(11), 4937-4940.

-

SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. (2016). Semantic Scholar. Retrieved from [Link]

-

Quantum chemical study of benzimidazole derivatives to tune the second-order nonlinear optical molecular switching by proton abstraction. (2015). Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2022). International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 7(12), 1-10.

-

SYNTHESIS AND CHARACTERIZATION OF 2-[1H- BENZIMIDAZOLE-2YL-SULFANYL]-N-[(E)-(4-METHOXY PHENYL) METHYLIDENE] ACETO HYDRAZIDE. (n.d.). Arastirmax. Retrieved from [Link]

-

Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). Molecules. Retrieved from [Link]

-

Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches. (2020). Scientific Reports. Retrieved from [Link]

-

IR spectra for 2-methylbenzimidazole (a) and 2-methylbenzimidazole dithiocarbamate-Pb(II) complex (b). (n.d.). ResearchGate. Retrieved from [Link]

-

Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (2025). Scientific Reports. Retrieved from [Link]

Sources

- 1. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 13. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

The Benzimidazole Scaffold: A Technical Guide to Biological Potential and Drug Design

Introduction: The "Privileged" Scaffold

In medicinal chemistry, few structures possess the versatility of the benzimidazole nucleus. Classified as a "privileged scaffold," this bicyclic heterocycle—comprising a benzene ring fused to an imidazole ring—serves as an isostere for naturally occurring nucleotides (purines like adenine and guanine) and essential biomolecules (Vitamin B12).

For the drug developer, the benzimidazole core offers a unique balance of hydrophobicity (facilitating membrane permeability) and polarity (enabling hydrogen bonding with enzyme active sites). While historically recognized for anthelmintic efficacy (e.g., Albendazole), recent advances in 2024–2025 have repositioned novel benzimidazole derivatives as potent tubulin polymerization inhibitors and kinase antagonists in oncology.

This guide moves beyond basic definitions to provide a structural analysis of biological potential, supported by validated synthesis and assay protocols.[1]

Medicinal Chemistry Strategy: Structure-Activity Relationship (SAR)

To design novel derivatives with high potency, one must exploit the three critical modification zones of the scaffold.

The SAR Logic Map

-

Position C2 (The Linker): This is the primary determinant of target selectivity. Aryl or heteroaryl substitutions here often dictate whether the molecule binds to a kinase pocket or the colchicine site of tubulin.

-

Position N1 (The Solubilizer): Substitutions here (e.g., alkyl chains, sulfonyl groups) modulate lipophilicity (LogP) and bioavailability.

-

Positions C5/C6 (The Electronic Tuners): Electron-withdrawing groups (EWGs) like -NO₂ or -F at these positions often enhance metabolic stability and increase binding affinity through halogen bonding.

Figure 1: Strategic modification points on the benzimidazole scaffold for targeted biological activity.

Oncology Applications: Mechanisms of Action[2]

The resurgence of benzimidazoles in oncology is driven by two distinct mechanisms: microtubule destabilization and kinase inhibition.

Tubulin Polymerization Inhibition

Novel benzimidazole-acrylonitriles and 2-aryl derivatives function as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes (which stabilize microtubules), these derivatives bind to the colchicine-binding site at the interface of

-

Mechanism: The benzimidazole moiety mimics the biaryl system of colchicine. Binding prevents the "curved-to-straight" conformational change required for microtubule assembly.

-

Result: Cell cycle arrest in the G2/M phase, leading to mitotic catastrophe and apoptosis.

Kinase Inhibition (EGFR/VEGFR)

Due to their structural similarity to adenine, benzimidazoles act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.

-

Key Interaction: The N3 nitrogen often acts as a hydrogen bond acceptor for the hinge region amino acids of the kinase.

Comparative Potency Data (Representative)

Data summarized from recent high-impact studies (2024-2025).

| Derivative Class | Target | Cell Line | IC50 Range ( | Key Substituent |

| 2-Aryl-benzimidazole | Tubulin (Colchicine Site) | HeLa (Cervical) | 0.05 - 0.50 | 3,4,5-trimethoxyphenyl at C2 |

| Benzimidazole-Acrylonitrile | Tubulin / Apoptosis | MCF-7 (Breast) | 0.10 - 1.20 | Acrylonitrile linker at N1 |

| Triaryl-Benzimidazole | EGFR Kinase | A549 (Lung) | 1.50 - 4.00 | Fluorine at C5 |

| Benzimidazole-Hydrazone | Tubulin | HCT-116 (Colon) | 0.80 - 2.50 | Hydrazone linker at C2 |

Infectious Disease: Antimicrobial Mechanisms[1][3]

Beyond oncology, benzimidazoles are evolving to treat Multi-Drug Resistant (MDR) pathogens.

Bacterial DNA Gyrase Inhibition

Newer derivatives (specifically 2-substituted analogs) target the DNA Gyrase B subunit (GyrB) in bacteria. By inhibiting the ATPase activity of GyrB, these compounds prevent the introduction of negative supercoils into DNA, halting replication.

Fungal Tubulin Targeting

In fungi (e.g., Fusarium graminearum), benzimidazoles bind to

Experimental Protocols: Validation Workflows

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Microwave-Assisted Synthesis (Phillips Condensation)

Rationale: Traditional reflux methods require 10–12 hours. Microwave irradiation reduces this to minutes, improving yield and purity (Green Chemistry).

Reagents: o-Phenylenediamine (1.0 mmol), Aryl Aldehyde (1.0 mmol), Ethanol (4 mL), Sodium Metabisulfite (catalyst).

-

Mix: Dissolve diamine and aldehyde in ethanol in a microwave-safe vial. Add catalyst.[3]

-

Irradiate: Set microwave reactor to 140°C, 300W . Irradiate for 2–4 minutes .

-

Monitor: Check completion via TLC (Solvent: Ethyl Acetate/Hexane 3:7). Look for the disappearance of the diamine spot.

-

Isolate: Pour reaction mixture into crushed ice/water.

-

Purify: Filter the precipitate. Recrystallize from hot ethanol.

-

Validation: Confirm structure via

H-NMR (Look for singlet at ~12-13 ppm for NH if unsubstituted at N1).

Figure 2: Accelerated synthesis workflow for benzimidazole derivatives.

Protocol B: In Vitro Tubulin Polymerization Assay

Rationale: To confirm the mechanism of action is direct tubulin interaction, not just general cytotoxicity.

Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer, DAPI (reporter).

-

Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

-

Treatment: Add test compound (10

M) or Control (Colchicine 5 -

Incubation: Transfer to a 96-well plate pre-warmed to 37°C.

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

-

Analysis:

Conclusion

The benzimidazole scaffold remains a cornerstone of modern drug design. Its ability to act as a chameleon —mimicking ATP in kinases or biaryl systems in tubulin inhibitors—allows for the development of multi-target agents. For researchers, the path forward lies in the C2-linker optimization to fine-tune selectivity between microbial DNA gyrase and human tubulin isoforms.

References

-

An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Bentham Science, 2024.

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Asia, 2024.

-

Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin. Phytopathology, 2016.

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules (MDPI), 2023.

-

A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds. International Journal of Pharmaceutical Research and Applications, 2025.

Sources

- 1. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]

- 2. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

An In-Depth Technical Guide on the Electronic and Steric Effects in 2-Amino-N-methylbenzimidazoles

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, prized for its structural resemblance to natural purines and its wide spectrum of biological activities.[1] Specifically, 2-aminobenzimidazole derivatives serve as versatile building blocks for novel therapeutics.[2] The introduction of an N-methyl group at the 2-amino position profoundly alters the molecule's electronic and steric landscape. These modifications are not trivial; they dictate the compound's reactivity, conformational preferences, intermolecular interactions, and ultimately, its pharmacological profile. This guide provides a comprehensive analysis of these effects, offering both foundational principles and practical methodologies for their characterization.

Note on Nomenclature: The topic "2-N-methylbenzimidazole-1,2-diamine" is chemically ambiguous. This guide interprets the intended structure as a 2-aminobenzimidazole with a methyl group on the exocyclic nitrogen, formally named N-methyl-1_H_-benzo[d]imidazol-2-amine . This interpretation is based on common synthetic routes and the prevalence of this scaffold in medicinal chemistry literature.[1][2]

Structural and Electronic Foundation

The 2-aminobenzimidazole core is a 10-π electron aromatic system with a cyclic guanidine moiety.[3][4] This structure is inherently electron-rich and possesses unique acid-base properties.

Electronic Effects: A Tale of Two Nitrogens

The electronic character of N-methyl-1_H_-benzo[d]imidazol-2-amine is dominated by the interplay between the endocyclic (imidazole ring) and exocyclic (2-amino) nitrogen atoms.

-

Resonance and Aromaticity : The exocyclic amino group is in direct conjugation with the benzimidazole ring system. Its lone pair of electrons actively participates in resonance, delocalizing electron density throughout the heterocyclic core. This delocalization is crucial for the molecule's stability and influences the basicity of the nitrogen atoms.[4]

-

Inductive and Mesomeric Effects of the N-Methyl Group :

-

Inductive Effect (+I): The methyl group is a weak electron-donating group through induction. It pushes electron density towards the exocyclic nitrogen, slightly increasing its basicity compared to the unsubstituted 2-aminobenzimidazole.

-

Hyperconjugation: The C-H bonds of the methyl group can engage in hyperconjugation, further contributing to electron donation. This electronic effect destabilizes the S1(nπ*) excited state, which can alter the photophysical properties of the molecule.[5]

-

-

Impact on Basicity (pKa) : 2-aminobenzimidazole has a pKa of approximately 7.5, attributed to the guanidine-like structure.[6] Protonation typically occurs at the sp2-hybridized endocyclic nitrogen (N3), as the resulting cation is stabilized by resonance involving the exocyclic amino group. N-methylation on the exocyclic amine is expected to slightly increase this basicity due to its +I effect.

Structure I

>];

Structure I

>];

Steric Effects: The Role of Molecular Bulk

The introduction of a methyl group, while electronically subtle, imposes significant steric constraints that influence both intramolecular conformation and intermolecular interactions.

Conformational Restriction

In contrast to the primary amine of 2-aminobenzimidazole, the secondary amine in the N-methyl derivative introduces steric bulk near the C2 position. This can:

-

Restrict Bond Rotation: The rotation around the C2-N(H)Me bond may be hindered, leading to preferred conformations that minimize steric clash with the imidazole ring.[7]

-

Influence Planarity: While the benzimidazole core is planar, significant steric hindrance could potentially cause a slight twisting of the exocyclic amino group out of the plane, which would, in turn, disrupt π-conjugation and alter its electronic properties.[8]

Steric Hindrance in Intermolecular Interactions

Steric hindrance is a critical determinant of reactivity and molecular recognition.[9][10] The methyl group acts as a "steric shield," influencing how the molecule interacts with its environment.

-

Access to N1: In many biological contexts, the N1-H group acts as a hydrogen bond donor. The adjacent N-methyl group can sterically hinder the approach of a hydrogen bond acceptor to this site.

-

Receptor Binding: For drug development professionals, this is a key consideration. The methyl group can either provide a beneficial hydrophobic interaction within a binding pocket or create a steric clash that prevents optimal binding.[11] This effect is highly dependent on the topology of the target active site.

Experimental and Computational Characterization

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is essential for a thorough understanding of these effects.

Synthesis and Purification

The synthesis of N-methyl-1_H_-benzo[d]imidazol-2-amine can be approached through several established routes. A common method involves the direct N-methylation of 2-aminobenzimidazole.

Protocol: N-Methylation of 2-Aminobenzimidazole

-

Dissolution: Dissolve 2-aminobenzimidazole (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Deprotonation: Add a base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the solution at 0 °C and stir for 30 minutes to deprotonate the most acidic proton (typically N1-H).

-

Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The choice of a strong base like NaH ensures complete deprotonation, driving the reaction to completion, while weaker bases like K₂CO₃ may require heating.[12] The use of TLC is critical for monitoring the consumption of starting material and the formation of mono- and di-methylated products.

Spectroscopic and Analytical Techniques

The following table summarizes key techniques for characterizing the synthesized compound and probing its electronic and steric properties.

| Technique | Purpose & Insights Gained |

| ¹H & ¹³C NMR | Structural Verification: Confirms the presence and position of the methyl group via its chemical shift and coupling. Changes in the chemical shifts of ring carbons and protons provide insight into the electronic effects of N-methylation.[13] |

| Mass Spectrometry | Molecular Weight Confirmation: Verifies the molecular formula and confirms the successful addition of a methyl group (mass increase of 14 Da). |

| X-Ray Crystallography | Definitive Structural Analysis: Provides precise bond lengths, bond angles, and conformational data. This is the gold standard for directly observing steric effects and intermolecular packing in the solid state.[14] |

| UV-Vis Spectroscopy | Electronic Transitions: Probes the π-π* and n-π* electronic transitions. Solvatochromism (shift in absorption maxima with solvent polarity) can reveal changes in the dipole moment upon excitation, reflecting the electronic distribution. |

| Potentiometric Titration | pKa Determination: Quantitatively measures the basicity of the molecule, allowing for a direct assessment of how N-methylation impacts the electronic properties of the nitrogen atoms.[15] |

Computational Modeling

Density Functional Theory (DFT) calculations are invaluable for complementing experimental data.

Protocol: DFT Calculation for Geometry Optimization and Electronic Properties

-

Input Structure: Build the 3D structure of N-methyl-1_H_-benzo[d]imidazol-2-amine using molecular modeling software.

-

Method Selection: Choose a suitable level of theory and basis set (e.g., B3LYP functional with a 6-31G* basis set is a common starting point for organic molecules).

-

Calculation Type: Perform a geometry optimization calculation to find the lowest energy conformation.

-

Analysis:

-

Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electron distribution and reactivity sites.[7]

-

Electrostatic Potential (ESP) Map: Generate an ESP map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Rotational Barrier Calculation: Perform a relaxed scan along the C2-N bond to calculate the energetic barrier to rotation, quantifying the steric hindrance.

-

Trustworthiness: The validity of computational results is contingent on the chosen methodology. It is crucial to benchmark results against experimental data where possible (e.g., comparing calculated bond lengths to crystallographic data).

Implications for Drug Development

Understanding the electronic and steric effects of N-methylation is paramount for medicinal chemists.

-

Target Recognition: As discussed, steric bulk can either enhance or diminish binding affinity. The electronic effects modulate the strength of hydrogen bonds and other electrostatic interactions.[16]

-

ADME Properties: N-methylation increases lipophilicity compared to the primary amine, which can affect absorption, distribution, metabolism, and excretion (ADME) properties. The change in pKa can also influence solubility and membrane permeability.

-

Metabolic Stability: The N-methyl group can alter the molecule's metabolic profile, potentially blocking a site of metabolism or introducing a new one.

Conclusion

The substitution of a single hydrogen atom with a methyl group on the 2-amino position of benzimidazole is a subtle yet powerful modification. It concurrently modulates the electronic landscape through inductive and hyperconjugative effects while imposing significant steric constraints. These dual effects have profound consequences on the molecule's conformation, reactivity, and intermolecular recognition capabilities. For researchers in drug discovery, a meticulous evaluation of these properties using an integrated approach of synthesis, advanced spectroscopy, and computational modeling is not merely an academic exercise but a critical step in the rational design of potent and selective therapeutic agents.[17][18]

References

-

Kaur, H., & Kumar, S. (2021). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 835-867. [Link]

-

ResearchGate. (2021). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]

-

Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1527-S1546. [Link]

-

Perez-Villanueva, M., et al. (2019). Methods to Access 2-aminobenzimidazoles of Medicinal Importance. Mini-Reviews in Organic Chemistry, 16(5). [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. [Link]

-

Bentham Science. (2019). Methods to Access 2-aminobenzimidazoles of Medicinal Importance. [Link]

-

Dey, S., & Ghorai, P. (2014). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In RSC Drug Discovery Series. [Link]

-

Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(1), 46-49. [Link]

-

Shah, H. J., & Chaudhari, J. A. (2014). Synthesis, characterization and biological studies of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1890-1894. [Link]

-

Mishra, A. K., & Dogra, S. K. (1985). Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH on Spectral Behaviour. Indian Journal of Chemistry, 24A, 815-819. [Link]

-

ResearchGate. (2017). An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]

-

Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. [Link]

-

SciSpace. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. [Link]

-

Johnson, M. A., et al. (2014). Structural and Energetic Analysis of 2-Aminobenzimidazole Inhibitors in Complex with the Hepatitis C Virus IRES RNA Using Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 54(6), 1711-1724. [Link]

-

Semantic Scholar. (2023). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. [Link]

-

Podunavac-Kuzmanović, S. O., et al. (2009). QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. Molecules, 14(4), 1583-1594. [Link]

-

Foces-Foces, M. C., et al. (1990). The structure of N-aminoazoles: an experimental (X-ray and 15N NMR) and theoretical study. Journal of the Chemical Society, Perkin Transactions 2, 237-244. [Link]

-

Chaudhari, A. M., et al. (2019). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & Medicinal Chemistry Letters, 29(2), 155-159. [Link]

-

da Silva, L. F., et al. (2022). Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease. European Journal of Medicinal Chemistry, 243, 114757. [Link]

-

Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. [Link]

-

Wu, M., et al. (2021). Electronic and Inertial Effects of Methylation on Excited-State Hydrogen Transfer. The Journal of Physical Chemistry Letters, 12(35), 8537-8544. [Link]

-

Daidone, F., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 29(8), 1675. [Link]

-

Al-Suhaibani, S. S., et al. (2022). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 5(1), 22-34. [Link]

-

Semantic Scholar. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

-

Al-Wahaibi, L. H., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1789-1794. [Link]

-

ResearchGate. (2025). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. [Link]

-

Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

-

Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]

-

ResearchGate. (2006). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. [Link]

-

Zahid, M., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6979. [Link]

-

Organic Chemistry Portal. (2017). N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. benthamdirect.com [benthamdirect.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Electronic and Inertial Effects of Methylation on Excited-State Hydrogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tch.ucsd.edu [tch.ucsd.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. wpage.unina.it [wpage.unina.it]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Structural and Energetic Analysis of 2-Aminobenzimidazole Inhibitors in Complex with the Hepatitis C Virus IRES RNA Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. repositorio.usp.br [repositorio.usp.br]

Methodological & Application

detailed synthesis protocol for 2-N-methylbenzimidazole-1,2-diamine

This guide details the synthesis protocol for 2-N-methylbenzimidazole-1,2-diamine (systematically known as 1-amino-2-(methylamino)benzimidazole ; CAS 107879-46-9). This compound is a specialized heterocyclic scaffold often utilized in medicinal chemistry as a precursor for fused triazino-benzimidazole systems and as a core pharmacophore in kinase inhibitors.

The protocol follows a convergent synthetic route involving nucleophilic aromatic substitution followed by electrophilic N-amination. This approach ensures high regioselectivity and minimizes the formation of isomeric byproducts.

Part 1: Retrosynthetic Analysis & Strategy